molecular formula C10H16ClNO2 B2789513 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride CAS No. 1280721-66-5

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

Cat. No.: B2789513
CAS No.: 1280721-66-5
M. Wt: 217.69
InChI Key: SHRWOJRZSURAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride typically involves the reduction of corresponding nitro compounds or the reductive amination of appropriate ketones. Common reagents used in these reactions include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction processes .

Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation techniques using palladium or platinum catalysts under controlled conditions to ensure high yield and purity. The process may also involve crystallization steps to obtain the hydrochloride salt form of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols using reducing agents such as NaBH4 or LiAlH4.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amines and derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.

Biology: In biological research, ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride is used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Its effects are mediated through binding to active sites, leading to conformational changes and subsequent biological responses .

Comparison with Similar Compounds

  • 2-Methoxy-5-(phenylamino)methyl)phenol
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline

Comparison: Compared to these similar compounds, ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination of features enhances its versatility in chemical synthesis and its potential for biological activity.

Properties

IUPAC Name

3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRWOJRZSURAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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